1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomer: ~1 log D Unit Reduction in Lipophilicity with Superior ADME Profile
The target compound's 1,3,4-oxadiazole core confers a systematic and quantifiable advantage over the isomeric 1,2,4-oxadiazole form (e.g., 3-(2-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole, CAS 1315367-61-3). A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that, in virtually all cases, the 1,3,4-oxadiazole isomer exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart. Significant improvements in metabolic stability, reduced hERG channel inhibition, and enhanced aqueous solubility were also observed across matched pairs, all favoring the 1,3,4-oxadiazole isomer [1]. An independent study confirmed this trend: the 1,3,4-oxadiazole regioisomer is systematically more polar by approximately 1 log D unit, a difference attributed to its intrinsically stronger hydrogen-bond acceptor capacity and distinct dipole moment [2].
| Evidence Dimension | Lipophilicity (log D at pH 7.4) — regioisomer comparison |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole core: systematically ~1 log D unit lower than 1,2,4-oxadiazole counterpart (class-level finding applicable to this scaffold) |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer core (e.g., CAS 1315367-61-3): ~1 log D unit higher lipophilicity |
| Quantified Difference | Approximately one order of magnitude (factor of ~10) lower lipophilicity for 1,3,4-oxadiazole vs. 1,2,4-oxadiazole across all matched pairs analyzed |
| Conditions | Matched molecular pair (MMP) analysis of AstraZeneca corporate compound collection; log D measured at pH 7.4 by standardized chromatographic method |
Why This Matters
A 1 log D unit reduction in lipophilicity is highly significant in drug discovery: it typically correlates with improved metabolic stability, reduced phospholipidosis risk, and lower off-target promiscuity, making the 1,3,4-oxadiazole scaffold systematically preferable for lead optimization programs.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A.T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
- [2] Diverse Synthetic Approaches to Design and Develop Oxadiazole-Based Heterocycles. In: Oxadiazole in Material and Medicinal Chemistry. Taylor & Francis, 2024. Chapter documenting 1,3,4- vs. 1,2,4-oxadiazole lipophilicity differences. View Source
